Home > Products > Screening Compounds P127427 > (R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol
(R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol - 1261234-98-3

(R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol

Catalog Number: EVT-3231530
CAS Number: 1261234-98-3
Molecular Formula: C11H13Cl2NO
Molecular Weight: 246.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-(4-Fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one

Compound Description: This compound displays anti-Alzheimer’s properties, particularly as an acetylcholinesterase (AChE) inhibitor. []

Relevance: This compound, like (R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol, features a substituted benzyl group linked to a nitrogen-containing heterocycle. Both share a pyrrolidine ring system, although in this compound, it is a pyrrolidin-2-one. This structural similarity suggests potential for shared biological activity and provides a scaffold for exploring modifications impacting AChE inhibition. []

(S)-1,2,3,4-Tetrahydroisoquinoline

Compound Description: This compound serves as a precursor for synthesizing a novel chiral auxiliary, (S)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)propan-2-ol, used in diastereoselective alkylation reactions. []

Relevance: (S)-1,2,3,4-Tetrahydroisoquinoline represents a bicyclic nitrogen-containing heterocycle, structurally similar to the pyrrolidine ring in (R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol. This similarity highlights a potential for incorporating a tetrahydroisoquinoline scaffold in analogues of the target compound, possibly influencing stereochemistry and biological activity. []

(3R,4R)-3,4-Bis(diphenylphosphino)pyrrolidine

Compound Description: This compound, and its N-benzyl derivative, are used as starting materials for synthesizing novel chiral ligands with four stereogenic centers, including [P(R,S),3R,4R,P′-(R,S)]-3,4-Bis(phenylphosphino)pyrrolidin and [P(R,S),3R,4R,P′(R,S)]-3,4-Bis(methylphenylphosphino)pyrrolidin. These ligands are investigated for their application in enantioselective catalysis. []

Relevance: The shared core structure of a pyrrolidine ring with two phosphine substituents relates (3R,4R)-3,4-Bis(diphenylphosphino)pyrrolidine to (R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol. This connection suggests the potential for introducing phosphine groups into analogues of the target compound, potentially influencing its chirality and introducing new functionalities. []

(+/-)-4-((alpha-R)-alpha-((2S,5R(*)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide (BW373U86)

Compound Description: This compound, a nonpeptidic delta opioid agonist, exhibits antinociceptive effects in a rat model of visceral pain, acting specifically at peripheral opioid receptors. []

Relevance: While not directly analogous in structure, BW373U86 provides insight into the potential for modifying (R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol to interact with opioid receptors. The presence of a benzyl group connected to a nitrogen-containing heterocycle (piperazine) in BW373U86 suggests that exploring substitutions on the benzyl ring or replacing the pyrrolidine with a piperazine ring in the target compound could lead to interactions with opioid receptors. []

4-[(alpha)R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC80)

Compound Description: This compound, a delta-opioid receptor agonist, demonstrates efficacy in reversing chronic muscle pain induced by repeated intramuscular acid injections in a rat model. [, ]

Relevance: SNC80 shares a similar structural motif with (R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol, featuring a substituted benzyl group linked to a nitrogen-containing heterocycle (piperazine). This shared structure suggests the possibility of modifying the target compound to incorporate a piperazine ring and explore its potential as a delta-opioid receptor agonist, similar to SNC80. [, ]

1'-Benzyl-3-methoxy-3,4-dihydrospiro[[2]benzopyran-1,4'-piperidine] (14a)

Compound Description: This compound is a potent sigma(1)-receptor ligand, showing high affinity and selectivity for sigma(1)-receptors over sigma(2)-receptors and other receptor systems. []

Relevance: 1'-Benzyl-3-methoxy-3,4-dihydrospiro[[2]benzopyran-1,4'-piperidine] (14a) highlights the importance of the benzyl substituent and its position relative to the heterocyclic ring for achieving high sigma(1)-receptor affinity. While (R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol possesses a benzyl group linked to a pyrrolidine ring, this compound demonstrates that incorporating the benzyl group into a spirocyclic system with a piperidine ring might lead to significant sigma(1)-receptor activity. This knowledge can guide the design of analogues of the target compound with enhanced sigma(1)-receptor affinity. []

(R)-4-[3,4-Dioxo-2-(1,2,2-trimethyl-propylamino)-cyclobut-1-enylamino]-3-ethyl-benzonitrile (1)

Compound Description: This compound acts as a potassium channel opener (KCO) and effectively relaxes precontracted rat detrusor strips. Its in vitro potency makes it a promising candidate for treating urge urinary incontinence (UUI). []

Relevance: While differing significantly in overall structure from (R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol, (R)-4-[3,4-Dioxo-2-(1,2,2-trimethyl-propylamino)-cyclobut-1-enylamino]-3-ethyl-benzonitrile (1) emphasizes the importance of specific functional groups for KCO activity. This information can guide the design of analogues of the target compound, potentially incorporating structural elements like a cyclobutenedione ring or a nitrile substituent, to explore potential KCO activity. []

(2S)-1-{[2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethylamino]-acetyl}-pyrrolidine-2-carbonitrile

Compound Description: This compound, along with other DPP-4 inhibitors like sitagliptin, vildagliptin, saxagliptin, alogliptin, is proposed for potential use in the treatment and/or prevention of Nonalcoholic Fatty Liver Disease (NAFLD). []

Relevance: The presence of a pyrrolidine-2-carbonitrile structure in this compound draws a structural connection to (R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol, suggesting potential for shared biological activity. This similarity provides a basis for exploring modifications to the target compound, such as incorporating an oxazole ring or similar structural elements, to investigate its potential as a DPP-4 inhibitor and its application in NAFLD treatment. []

Trans-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide (U50,488)

Compound Description: This compound, a kappa opioid agonist, has been investigated for its effects on gastric emptying in dogs and its role in regulating body temperature in mice. In high doses, it produces hypothermia, but at low doses, it can induce hyperthermia. [, , ]

Relevance: Although not directly analogous in structure, trans-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide (U50,488) shares with (R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol the presence of a dichloro-benzyl group attached to a nitrogen-containing heterocycle. This structural similarity suggests a possible avenue for modifying the target compound, potentially by exploring modifications to the pyrrolidine ring or the benzyl substituents, to investigate its potential for influencing kappa opioid receptor activity or thermoregulation. [, , ]

[D-Ala2, NMePhe4, Gly-ol]enkephalin (Damgo)

Compound Description: This compound is a mu opioid agonist shown to be effective in reversing chronic muscle pain induced by repeated acid injections in a rat model, specifically through activation of mu-opioid receptors in the spinal cord. []

Properties

CAS Number

1261234-98-3

Product Name

(R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol

IUPAC Name

(3R)-1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-ol

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

InChI

InChI=1S/C11H13Cl2NO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2/t9-/m1/s1

InChI Key

NAPPFWAXGCBELF-SECBINFHSA-N

SMILES

C1CN(CC1O)CC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CN(CC1O)CC2=CC(=C(C=C2)Cl)Cl

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CC(=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.